![molecular formula C8H10F6O2 B14287455 2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 115347-48-3](/img/structure/B14287455.png)
2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- typically involves the reaction of tetrahydro-2H-pyran with a fluorinated ether. A common method includes the use of trifluoromethylation reagents under controlled conditions to introduce the trifluoromethyl groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure, enhances the efficiency of the process. Purification steps, including distillation and crystallization, are crucial to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyran derivatives.
Applications De Recherche Scientifique
2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is utilized in several fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the development of fluorinated analogs of biologically active compounds.
Medicine: Potential use in drug design due to its stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact mechanism involves the formation of stable complexes with target molecules, leading to altered biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Pyran, tetrahydro-2-methoxy-
- 2H-Pyran, tetrahydro-2-ethoxy-
- 2H-Pyran, tetrahydro-2-propoxy-
Uniqueness
Compared to its analogs, 2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- exhibits superior stability and reactivity due to the presence of multiple fluorine atoms. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Propriétés
Numéro CAS |
115347-48-3 |
|---|---|
Formule moléculaire |
C8H10F6O2 |
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)oxane |
InChI |
InChI=1S/C8H10F6O2/c9-7(10,11)6(8(12,13)14)16-5-3-1-2-4-15-5/h5-6H,1-4H2 |
Clé InChI |
SCLBRAYIWHDNQV-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)
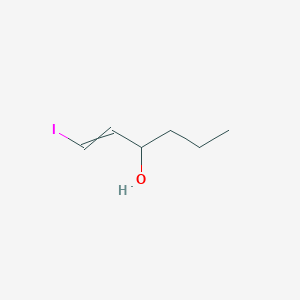

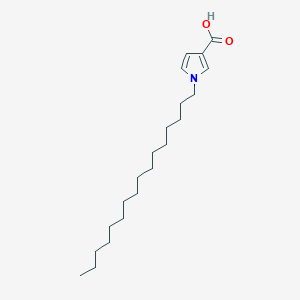
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
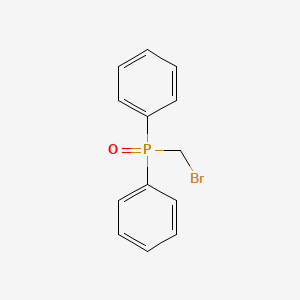
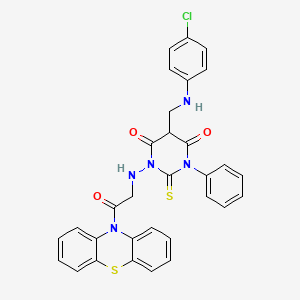
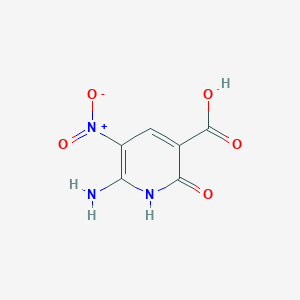
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
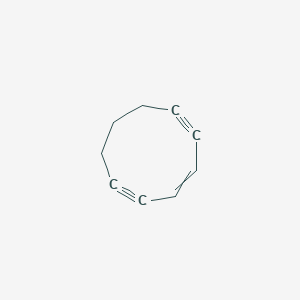
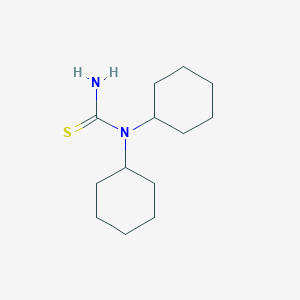
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
